molecular formula C15H10F3N3O2S B15148813 2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

Cat. No.: B15148813
M. Wt: 353.3 g/mol
InChI Key: NSJNIMQLXXZBKJ-UHFFFAOYSA-N
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Description

2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid is a complex organic compound that features a benzothiophene moiety, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of specific solvents, temperatures, and catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and pyrimidine-based molecules. Examples include:

  • Benzothiophene-2-carboxylic acid
  • 6-(Trifluoromethyl)pyrimidine-2-amine

Uniqueness

What sets 2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H10F3N3O2S

Molecular Weight

353.3 g/mol

IUPAC Name

2-[[4-(1-benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C15H10F3N3O2S/c16-15(17,18)12-5-10(20-14(21-12)19-6-13(22)23)9-7-24-11-4-2-1-3-8(9)11/h1-5,7H,6H2,(H,22,23)(H,19,20,21)

InChI Key

NSJNIMQLXXZBKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CC(=NC(=N3)NCC(=O)O)C(F)(F)F

Origin of Product

United States

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